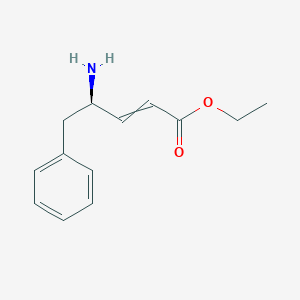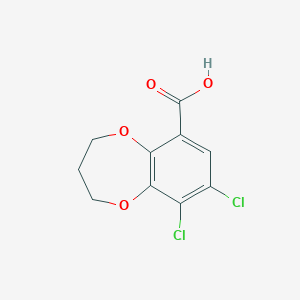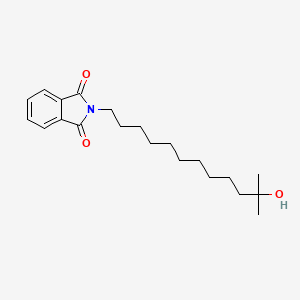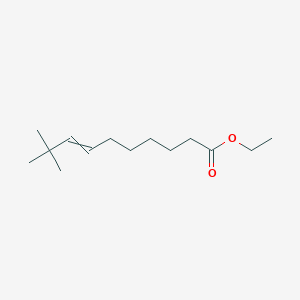![molecular formula C20H20Cl2N2O2S B12532706 1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- CAS No. 651335-04-5](/img/structure/B12532706.png)
1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- は、インドールファミリーに属する複雑な有機化合物です。インドールは、6員環のベンゼン環と5員環の窒素含有ピロール環が融合した二環式構造を持つ複素環式化合物です。この特定の化合物は、インドール環の5位に塩素原子、3位に3-クロロフェニル基に結合したスルホニル基、そして1位にピペリジニルメチル基が存在することで特徴付けられます。この化合物の独特な構造は、さまざまな科学研究分野において大きな関心を集めています。
準備方法
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- の合成には、それぞれ特定の反応条件と試薬を必要とする複数のステップが含まれます。一般的な合成経路の1つは、次のステップを含みます。
インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させる反応です。
塩素化: 次に、インドール核を塩素化剤(チオニルクロリドや五塩化リンなど)を使用して、5位で塩素化します。
スルホン化: インドールをピリジンなどの塩基の存在下で3-クロロベンゼンスルホニルクロリドと処理することによって、スルホン化反応によって3-クロロフェニル基を導入します。
ピペリジニルメチル置換: 最後に、2-ピペリジニルメチルクロリドを使用して求核置換反応を行うことによって、ピペリジニルメチル基をインドール環の窒素原子に結合させます。
この化合物の工業的生産方法には、高収率と純度を確保し、大規模生産に対応するために、これらのステップの最適化が求められるでしょう。
化学反応の分析
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するスルホキシドまたはスルホンを生成します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、スルホニル基をスルフィドに還元します。
置換: この化合物中の塩素原子は、アミンやチオールなどの求核剤と求核置換反応を起こすことができ、さまざまな置換誘導体を生成します。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやテトラヒドロフランなどの有機溶媒、室温から還流条件までの反応温度があります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- は、次のようなさまざまな科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用され、特に医薬品や農薬の開発に使用されます。
生物学: 抗菌、抗がん、抗炎症などの潜在的な生物活性について研究されています。
医学: この化合物は、特にがんや感染症などの疾患の治療における潜在的な治療的用途について調査されています。
産業: 触媒やポリマー合成など、新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体と相互作用し、その活性を調節することで、さまざまな生物学的効果を引き起こすことが知られています。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の構造によって異なります。
類似化合物との比較
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- は、次のような他の類似化合物と比較できます。
1H-インドール-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)-: この化合物は、5位の塩素原子を欠いており、その化学反応性と生物活性に影響を与える可能性があります。
1H-インドール-5-クロロ-3-[(フェニル)スルホニル]-1-(2-ピペリジニルメチル)-: この化合物は、フェニル基の塩素原子を欠いており、分子標的との相互作用に影響を与える可能性があります。
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-メチル-: この化合物は、ピペリジニルメチル基ではなくメチル基を持っており、薬物動態特性が変化する可能性があります。
1H-インドール-5-クロロ-3-[(3-クロロフェニル)スルホニル]-1-(2-ピペリジニルメチル)- の独自性は、その特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を与えています。
特性
CAS番号 |
651335-04-5 |
|---|---|
分子式 |
C20H20Cl2N2O2S |
分子量 |
423.4 g/mol |
IUPAC名 |
5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-8-7-15(22)11-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2 |
InChIキー |
HEFSMLOWAOXFOV-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)



![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)

![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)


![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
